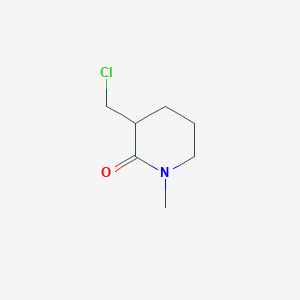

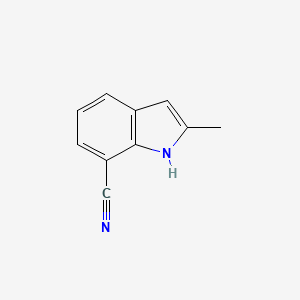

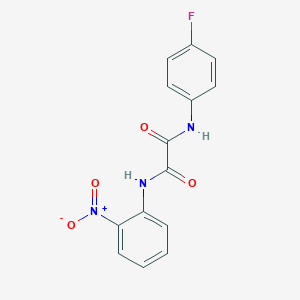

3-(Chloromethyl)-1-methylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Chloromethyl)-1-methylpiperidin-2-one is a derivative of piperidin-4-one, which is a class of compounds known for their diverse chemical and biological properties. Piperidin-4-ones are cyclic amides and have been the subject of various studies due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of piperidin-4-one derivatives often involves the introduction of substituents at various positions on the piperidine ring to achieve desired properties. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of the piperidine ring adopting a chair conformation, which is a common and stable conformation for six-membered rings . The synthesis of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) is characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, indicating the precise structural features of the synthesized compound .

Molecular Structure Analysis

The molecular structure of piperidin-4-one derivatives is often analyzed using single-crystal X-ray diffraction, which provides detailed information about the conformation and orientation of substituents. For instance, the crystal structure of CCMP reveals a distorted chair conformation with equatorial orientations of all substituents except for the chlorine atom . The molecular structure is further supported by DFT calculations, which help in understanding the chemical reactivity and kinetic stability of the compound .

Chemical Reactions Analysis

Piperidin-4-one derivatives can participate in various chemical reactions due to their reactive sites. For example, complexation reactions with metal tetracarboxylates have been studied using NMR spectroscopy and DFT methods, revealing the formation of complexes with different ligand conformations . These studies provide insights into the reactivity and potential applications of piperidin-4-one derivatives in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-4-one derivatives are influenced by their molecular structure. The crystal structures of these compounds often exhibit weak N—H⋯O hydrogen bonds and C—H⋯π interactions, which contribute to the stability of the crystal packing . The Hirshfeld surface analysis of CCMP indicates the nature of intermolecular interactions, with contributions from H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions . Additionally, the thermal stability and phase transitions of these compounds can be investigated using techniques such as TGA and DSC, providing information about their robustness and potential for various applications .

Scientific Research Applications

Synthesis and Purification Methods

Research into compounds like "2-Chloro-5-trichloromethylpyridine" demonstrates the importance of intermediates in the synthesis of medicines and pesticides. Techniques such as extraction, distillation, and column chromatography are used for the separation and purification of these products, achieving high purity levels crucial for further applications in chemical synthesis (Su Li, 2005).

Fluorescence Microscopy and Mitochondrial Accumulation

Compounds such as "3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium" have been identified as thiol-reactive luminescent agents. These compounds exhibit a long luminescence lifetime and large Stokes shift, making them suitable for fluorescence microscopy applications, especially for targeting and accumulating in mitochondria, highlighting their potential in biological imaging and research (A. Amoroso et al., 2008).

Structural Analysis

The study of "3-chloro-3-methyl-2,6-diarylpiperidin-4-ones" provides insights into the crystal structures of similar compounds. These structures often exhibit chair conformations and are linked into chains by weak hydrogen bonds and C—H⋯π interactions. Understanding these molecular conformations is crucial for the design of new molecules with desired physical and chemical properties (R. Arulraj et al., 2017).

Polymeric Chlorocadmate(II) Compounds

Research on chlorocadmate(II) compounds, including those synthesized with 1-methylpiperidine, explores their structural and thermal properties. These studies contribute to materials science by providing insights into the design and synthesis of polymeric compounds with one-dimensional inorganic chain structures, offering potential applications in catalysis, ion exchange, and electrochemical devices (A. Corradi et al., 1997).

Biosynthesis Applications

The role of chloromethane as a methyl donor in the biosynthesis of esters and anisoles in certain fungal species demonstrates the environmental and biochemical significance of halomethyl compounds. This insight into natural product biosynthesis can inform the development of biotechnological processes for synthesizing complex organic molecules (D. B. Harper et al., 1989).

properties

IUPAC Name |

3-(chloromethyl)-1-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFUKRQQUXPWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-methylpiperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)